molecular formula C9H6N2O B172163 3-Oxoisoindoline-5-carbonitrile CAS No. 1261726-80-0

3-Oxoisoindoline-5-carbonitrile

Cat. No.: B172163
CAS No.: 1261726-80-0
M. Wt: 158.16 g/mol
InChI Key: OBXKDLJQBYJDHR-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-5-carbonitrile (CAS: 1261726-80-0) is an isoindoline derivative with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol . It features a ketone group at the 3-position and a nitrile group at the 5-position on the isoindoline ring. Its structural simplicity and functional group diversity make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXKDLJQBYJDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599923
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261726-80-0
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromoisoindolin-1-one

The preparation begins with 2-methylbenzoic acid, which undergoes bromination at the 5-position using bromine (Br₂) and iron (Fe) as a catalyst. Subsequent esterification with thionyl chloride (SOCl₂) and methanol yields methyl 5-bromo-2-methylbenzoate. Benzylic bromination with N-bromosuccinimide (NBS) and 2,2′-azobisisobutyronitrile (AIBN) generates methyl 5-bromo-2-(bromomethyl)benzoate, which cyclizes in the presence of ammonia (NH₃) to form 6-bromoisoindolin-1-one (Scheme 1).

Key Data:

  • Bromination yield: Quantitative (60:40 isomer mixture, purified to >95% via recrystallization).

  • Cyclization yield: 92% after ammonia treatment.

Microwave-Assisted Cyanation Reaction

The critical step involves substituting the bromine atom at the 5-position with a nitrile group. A microwave-assisted reaction with 6-bromoisoindolin-1-one, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylformamide (DMF) affords 3-oxoisoindoline-5-carbonitrile. Zinc dust acts as a reducing agent, facilitating the palladium-catalyzed cyanation.

Reaction Conditions:

  • Temperature: 150°C (microwave irradiation).

  • Time: 15 minutes.

  • Yield: 78% after silica gel chromatography.

Mechanistic Insight:
The reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the carbon-nitrogen bond. Microwave irradiation enhances reaction efficiency by promoting rapid heating and uniform energy distribution.

Alternative Synthetic Approaches

Strecker-Type Cyclization

A divergent method reported by Bunce et al. employs OSU-6, a mesoporous silica catalyst, for the Strecker reaction of 2-carboxybenzaldehyde with trimethylsilyl cyanide (TMSCN) and amines. While this approach efficiently generates 3-oxoisoindoline-1-carbonitriles, the nitrile group is introduced at the 1-position rather than the 5-position, highlighting regiochemical limitations for the target compound.

Reaction Scope:

  • Substrates: Aliphatic amines (e.g., benzylamine, cyclopropylamine).

  • Conditions: 23°C for nitriles, −78°C for primary amides.

  • Yield: >80% for 1-carbonitrile derivatives.

Direct Functionalization Strategies

Direct nitrosation or cyanation of preformed isoindolinones remains underexplored due to challenges in regioselectivity. However, computational studies suggest that electron-withdrawing groups at the 5-position could activate the ring for electrophilic substitution, offering a potential avenue for future research.

Optimization of Reaction Conditions and Yield Enhancement

The palladium-catalyzed method’s yield (78%) is influenced by:

  • Catalyst Loading: Pd(PPh₃)₄ at 5 mol% optimizes cost and efficiency.

  • Solvent Choice: DMF’s high polarity stabilizes the transition state.

  • Microwave vs. Conventional Heating: Microwave irradiation reduces reaction time from hours to minutes.

Table 1: Optimization Parameters for Cyanation

ParameterOptimal ConditionYield (%)
Catalyst (Pd(PPh₃)₄)5 mol%78
SolventDMF78
Temperature150°C (microwave)78
Time15 min78

Analytical Characterization and Spectral Data

This compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 4.49 (s, 2H, CH₂), 7.81 (d, J = 8.0 Hz, 1H), 8.04 (d, J = 1.6 Hz, 1H), 8.12 (s, 1H), 8.88 (s, 1H, NH).

  • LC-MS: m/z 158.9 [M+H]⁺ (calcd. 158.15 for C₉H₆N₂O).

  • IR (KBr): νmax 2220 cm⁻¹ (C≡N stretch).

Comparative Evaluation of Synthetic Methods

Table 2: Method Comparison

MethodRegioselectivityYield (%)CatalystsLimitations
Pd-Catalyzed Cyanation5-position78Pd(PPh₃)₄, ZnRequires transition metal
Strecker Cyclization1-position>80OSU-6Incorrect regiochemistry

The palladium-catalyzed route remains superior for 5-substitution, whereas the Strecker method offers a greener alternative for 1-carbonitriles .

Chemical Reactions Analysis

Reduction to 3-Oxoisoindoline-5-carbaldehyde

The nitrile group undergoes selective reduction to an aldehyde using Raney nickel and formic acid.

Reaction Conditions

  • Substrate : 3-Oxoisoindoline-5-carbonitrile (6)

  • Catalyst : Raney nickel

  • Reagent : Formic acid

  • Temperature : 65°C

  • Time : 2 hours

  • Yield : 78%

Key Data

  • Product : 3-Oxoisoindoline-5-carbaldehyde (7)

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 4.50 (s, 2H), 10.12 (s, 1H)

    • LC-MS : m/z 162.0 [M+H]⁺

Oxidation to 3-Oxoisoindoline-5-carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using Oxone (potassium peroxymonosulfate).

Reaction Conditions

  • Substrate : 3-Oxoisoindoline-5-carbaldehyde (7)

  • Oxidizing Agent : Oxone

  • Solvent : DMF/Water

  • Temperature : Room temperature

  • Time : 3 hours

  • Yield : 75%

Product Application
The carboxylic acid (8) serves as a precursor for synthesizing carboxamide derivatives (e.g., 8a–8h) via coupling with amines using EDC/HOBt .

Formation of Carboxamide Derivatives

3-Oxoisoindoline-5-carboxylic acid reacts with amines to generate bioactive carboxamides.

Amine ComponentProductYield (%)Biological Activity (DPPH Radical Scavenging)
2-Hydroxyphenylamine8a85IC₅₀ = 12.5 µM
Benzylamine8b78IC₅₀ = 18.3 µM

Synthetic Protocol

  • Coupling Agents : EDC·HCl, HOBt

  • Base : Triethylamine

  • Solvent : Dichloromethane (DCM)

  • Workup : Sequential washing with citric acid, NaHCO₃, and brine .

Mechanistic Pathways in Radical Reactions

In copper-mediated reactions, vinyl azides generate iminyl radicals that may interact with isoindolinone intermediates. For example:

  • Intermediate : Iminyl radical (5) forms via Cu(II)/Cu(I) redox cycling.

  • Pathway : Radical addition to this compound yields complex intermediates, leading to fused heterocycles .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H6N2O
  • Molecular Weight : 158.16 g/mol
  • CAS Number : 1261726-80-0
  • IUPAC Name : 3-oxo-1,2-dihydroisoindole-5-carbonitrile

The compound features a keto group at the 3-position and a nitrile group at the 5-position, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

3-Oxoisoindoline-5-carbonitrile serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been studied for various therapeutic effects, including:

  • Antioxidant Activity : Derivatives exhibit significant radical scavenging properties, demonstrating potential in reducing oxidative stress. A study showed that synthesized compounds could inhibit lipid peroxidation effectively, as illustrated in the following table:
CompoundDPPH Scavenging Activity (%)LDL Oxidation Inhibition (%)
8a7885
8b6570
8c6065
  • Acetylcholinesterase Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase, which is crucial for enhancing cholinergic transmission relevant to neurodegenerative diseases like Alzheimer's disease .

Biological Studies

Research indicates that derivatives of this compound can modulate key biochemical pathways involved in inflammation and oxidative stress. Notably, they have shown promise in treating conditions such as:

  • Autoimmune Diseases : Compounds derived from this compound have been reported to exhibit HDAC inhibitory actions, making them candidates for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis .
  • Pain Management : Studies have evaluated these derivatives as potential state-dependent blockers of voltage-gated sodium channels (NaV17), indicating their utility in pain management therapies.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in materials science for developing novel materials with specific electronic and optical properties. Its unique structure allows it to serve as an intermediate in the production of various chemicals and materials.

Case Studies and Research Findings

  • Antioxidant Properties Study : Researchers synthesized various carboxamide derivatives from this compound and evaluated their antioxidant activities using established in vitro models. The results highlighted the importance of structural modifications on biological efficacy.
  • Pharmacological Profiling : Another study focused on pharmacological evaluations that revealed the ability of these compounds to modulate oxidative stress and inflammation pathways.

Mechanism of Action

The mechanism of action of 3-Oxoisoindoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Oxoisoindoline-5-carbonitrile with structurally related compounds, highlighting key differences in molecular features and properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Reactivity References
This compound C₉H₆N₂O 158.16 Ketone, Nitrile High purity (95%); used in pharmaceuticals and heterocyclic synthesis.
3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile C₁₁H₁₀N₂O 186.21 Ketone, Nitrile, Methyl Increased hydrophobicity due to methyl groups; predicted boiling point: 422.2±45.0°C, density: 1.22±0.1 g/cm³.
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile C₉H₄N₂O₂ 172.14 Two ketones, Nitrile Enhanced acidity from additional ketone; downstream applications in phthalazine derivatives.
5-Amino-3-phenyl-isothiazole-4-carbonitrile C₁₀H₇N₃S 201.25 Amino, Nitrile, Phenyl Amino group enables hydrogen bonding; isothiazole core differs in aromaticity and electronic effects.

Physicochemical and Reactivity Differences

  • 3,3-Dimethyl Derivative : The addition of methyl groups at the 3-position sterically hinders the isoindoline ring, reducing reactivity in nucleophilic substitutions compared to the parent compound. The higher molecular weight and hydrophobicity may improve membrane permeability in biological systems .
  • This compound’s acidity (pKa ~13.15) makes it more reactive in deprotonation-driven reactions .
  • Isothiazole-Based Analog (5-Amino-3-phenyl): The isothiazole ring introduces sulfur, altering aromaticity and electronic distribution. The amino group facilitates hydrogen bonding, which may improve binding affinity in enzyme inhibition studies .

Biological Activity

3-Oxoisoindoline-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoindoline class of compounds, characterized by a five-membered nitrogen-containing ring fused to a benzene ring. The presence of a carbonyl group and a cyano group significantly influences its biological activity.

1. Antioxidant Activity

Research has demonstrated that derivatives of 3-oxoisoindoline, particularly 3-oxoisoindoline-5-carboxamides, exhibit significant antioxidant properties. A study evaluated the radical scavenging effects using the DPPH assay, revealing that these compounds can effectively inhibit lipid peroxidation in human low-density lipoprotein (LDL) oxidation assays. The results indicated that all synthesized compounds showed dose-dependent antioxidant activity, with some derivatives demonstrating superior efficacy compared to others .

CompoundDPPH Scavenging Activity (%)LDL Oxidation Inhibition (%)
8a7885
8b6570
8c6065

2. Acetylcholinesterase Inhibition

This compound has been identified as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission in neurological functions. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By binding to the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby increasing its availability at synapses.

3. Pain Therapeutics

A series of studies have evaluated the potential of 3-oxoisoindoline derivatives as state-dependent blockers of voltage-gated sodium channels (NaV17). These compounds showed promise in rat pain models, indicating their potential use in pain management therapies .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of 3-oxoisoindoline derivatives:

  • Case Study on Antioxidant Properties : A study synthesized various carboxamide derivatives from 3-oxoisoindoline-5-carboxylic acid and evaluated their antioxidant activities through established in vitro models. The findings underscored the importance of structural modifications on biological efficacy .
  • Pharmacological Evaluation : Another research effort focused on the pharmacological profiling of these compounds, revealing their ability to modulate key biochemical pathways involved in oxidative stress and inflammation.

Q & A

Basic: What synthetic methodologies are established for 3-Oxoisoindoline-5-carbonitrile?

Answer:
The synthesis of this compound typically involves cyclization reactions of nitrile-containing precursors. For example, spirocyclic derivatives (e.g., spiro[cyclopropane-1,3'-indole] frameworks) can be constructed via [3+2] cycloadditions or palladium-catalyzed cross-coupling to introduce the nitrile group at the 5-position . Key steps include:

  • Nitrile introduction : Cyanation using trimethylsilyl cyanide (TMSCN) or copper-mediated reactions.
  • Oxoisoindoline formation : Acid-catalyzed cyclization of substituted phthalimides or indole intermediates .
    Characterization relies on ¹H/¹³C NMR (to confirm nitrile resonance at ~110–120 ppm) and X-ray diffraction for stereochemical validation .

Advanced: How do steric and electronic effects of 3,3-dialkyl substituents modulate biological activity in oxoisoindoline-carbonitrile derivatives?

Answer:
Studies on progesterone receptor (PR) modulators demonstrate that 3,3-dialkyl substituents on the oxindole core dictate agonist/antagonist switching. For example:

  • Dimethyl groups (small substituents) favor PR antagonism by reducing steric hindrance, enabling tighter binding to the receptor’s hydrophobic pocket.
  • Bulkier groups (e.g., spirocyclohexyl) induce conformational changes that promote agonism, likely due to altered hydrogen-bonding networks .
    Methodologically, structure-activity relationship (SAR) studies should combine:
  • Docking simulations (e.g., using AutoDock Vina) to predict binding modes.
  • In vitro functional assays (e.g., reporter gene assays) to quantify EC₅₀/IC₅₀ shifts .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

  • HPLC-MS : Detects impurities at <0.1% levels, with reverse-phase C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validates %C, %H, and %N to confirm stoichiometry (e.g., C₉H₆N₂O requires C 65.06%, H 3.64%, N 16.86%).
  • DSC/TGA : Identifies decomposition temperatures (>200°C for stable derivatives) and polymorphic transitions .

Advanced: How can computational models predict the pharmacokinetic properties of novel this compound analogs?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 estimate logP (optimal range: 2–4 for blood-brain barrier penetration), metabolic stability (CYP450 inhibition scores), and solubility (via Hansen parameters).
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding kinetics (residence time) and solvent accessibility of the nitrile group, which impacts hydrolysis susceptibility .

Data Contradiction: How should researchers resolve conflicting reports on the biological activity of this compound derivatives?

Answer:
Discrepancies often arise from assay variability (e.g., cell line selection) or synthetic impurities . Mitigation strategies include:

  • Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR for binding affinity vs. cell-based luciferase assays).
  • Batch Reproducibility : Analyze multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀ normalization) to identify outliers .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Under inert gas (Ar/N₂) at –20°C to prevent nitrile hydrolysis.
  • Light Sensitivity : Amber vials are recommended due to UV-induced degradation of the oxoisoindoline core.
  • Moisture Control : Use molecular sieves (3Å) in sealed containers to avoid hydrate formation .

Advanced: What strategies optimize regioselectivity in the functionalization of this compound?

Answer:

  • Directed C–H Activation : Pd(OAc)₂ with picolinamide directing groups enables selective functionalization at the 4- or 6-positions.
  • Electrophilic Aromatic Substitution : Nitration or halogenation favors the 7-position due to electron-withdrawing effects of the nitrile .
  • Protection/Deprotection : Temporary silyl ether protection of the oxo group prevents unwanted side reactions during alkylation .

Data Presentation: How should researchers structure tables to highlight SAR trends in oxoisoindoline-carbonitrile derivatives?

Answer:

  • Column Headers : Include substituent structure, steric volume (ų), logD, IC₅₀, and ΔG (binding energy).
  • Footnotes : Annotate assay conditions (e.g., “PR antagonism measured in T47D cells, n=3”).
  • Statistical Flags : Use asterisks (*p<0.05, **p<0.01) to denote significance relative to controls .

Advanced: What mechanistic insights explain the role of the nitrile group in modulating target selectivity?

Answer:
The nitrile’s strong electron-withdrawing effect increases the oxoisoindoline core’s electrophilicity, enhancing interactions with cysteine or serine residues in enzyme active sites (e.g., kinases). However, in PR modulators, the nitrile acts as a hydrogen-bond acceptor , stabilizing the receptor’s LBD (ligand-binding domain) in a helix-12 repositioned conformation critical for antagonism .

Contradiction Analysis: Why do some studies report cytotoxicity for this compound derivatives while others do not?

Answer:
Cytotoxicity discrepancies may stem from:

  • Cell Line Variability : Primary vs. immortalized cells (e.g., HEK293 vs. HepG2) differ in metabolic enzyme expression (e.g., CYP3A4), affecting prodrug activation.
  • Off-Target Effects : Screen for kinase inhibition (e.g., using KINOMEscan) to identify unintended targets like EGFR or VEGFR2.
  • Dosage Thresholds : Cytotoxicity often emerges above 10 µM; studies using lower doses (<1 µM) may miss this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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